3-Hydroxypiperidin-4-one
Overview
Description
Synthesis Analysis
The 3-hydroxypyridin-4-one scaffold has been used in the design and synthesis of non-nitrocatechol COMT inhibitors . The synthesis of these compounds was achieved by refluxing maltol with a suitable primary amine in an acidic environment with ethanol as a co-solvent .Molecular Structure Analysis
The molecular structure of 3-Hydroxypiperidin-4-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI string for this compound is InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 .Chemical Reactions Analysis
3-Hydroxypyridin-4-ones have been synthesized and evaluated as non-nitrocatechol COMT inhibitors . In vitro, the IC50 values ranged from 4.55 to 19.8 µM .Physical And Chemical Properties Analysis
The compound has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 115.063328530 g/mol .Scientific Research Applications
Natural Product Synthesis
3-Hydroxypiperidin-4-one is a key element in the synthesis of various bioactive compounds and natural products. This scaffold is encountered in many compounds that exhibit biological relevance and activity, underscoring its significance in the field of organic chemistry and drug development (Wijdeven, Willemsen, & Rutjes, 2010).
Synthesis Methods
The compound has been the subject of research focused on developing efficient synthesis methods. For example, 4-hydroxypiperidin-2-ones, closely related to 3-hydroxypiperidin-4-one, can be synthesized through a diastereoselective process involving Cu(I)-catalyzed reductive aldol cyclization. This method is significant for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, demonstrating the compound's versatility in synthetic organic chemistry (Lam, Murray, & Firth, 2005).
Drug Discovery
In the realm of drug discovery, 3-hydroxypiperidin-4-one derivatives have shown potential in various therapeutic areas. For instance, a derivative was identified as a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), demonstrating potential in treating neurological conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of 3-hydroxypiperidin-4-one derivatives is crucial for their application in medicinal chemistry. Research has indicated that factors like lipophilicity significantly influence the inhibitory activity of these compounds on enzymes like mammalian tyrosine hydroxylase (Liu et al., 2001).
Antibacterial Applications
3-Hydroxypiperidin-4-one derivatives have also been explored for their antibacterial properties. Computational methods have been used to design novel derivatives with improved antibacterial activity against strains like Staphylococcus aureus, showcasing the compound's potential in addressing bacterial infections (Sabet et al., 2012).
Antimalarial Potential
Additionally, the compound has shown promise in antimalarial research. Derivatives of 3-hydroxypiperidin-4-one have demonstrated enhanced antimalarial activity, offering potential avenues for the development of new antimalarial drugs (Dehkordi, Liu, & Hider, 2008).
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-hydroxypiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGWMOAEKBTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698953 | |
Record name | 3-Hydroxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperidin-4-one | |
CAS RN |
73603-43-7 | |
Record name | 3-Hydroxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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